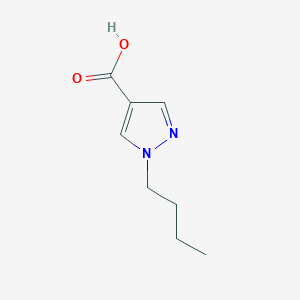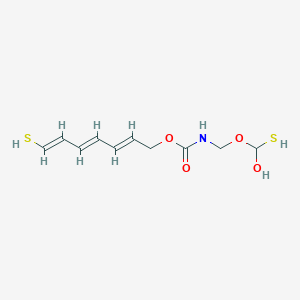
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is an organic compound with a complex structure that includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate typically involves multi-step organic reactions. One common approach is to start with a hepta-2,4,6-triene derivative and introduce the mercapto and carbamate groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carbamate group can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is used as a building block for synthesizing more complex molecules
Biology
The compound’s reactivity with biological molecules makes it a valuable tool in bioconjugation and labeling studies. It can be used to modify proteins and other biomolecules for research purposes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the carbamate group can interact with amine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone: A related compound with a similar hepta-2,4,6-triene structure but lacking the additional functional groups.
Tropolone: Similar to tropone but with a hydroxyl group, making it more reactive in certain chemical reactions.
Cycloheptatriene: A simpler compound with a seven-membered ring and three conjugated double bonds.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Unlike simpler compounds like tropone and cycloheptatriene, it offers more versatility in chemical synthesis and biological interactions.
Propriétés
Formule moléculaire |
C10H15NO4S2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[[hydroxy(sulfanyl)methoxy]methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-8-15-10(13)17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
Clé InChI |
MBQROAHTZSYDAU-PPLKHLOCSA-N |
SMILES isomérique |
C(/C=C/C=C/C=C/S)OC(=O)NCOC(O)S |
SMILES canonique |
C(C=CC=CC=CS)OC(=O)NCOC(O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


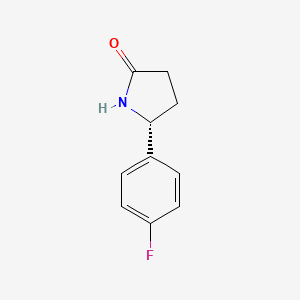
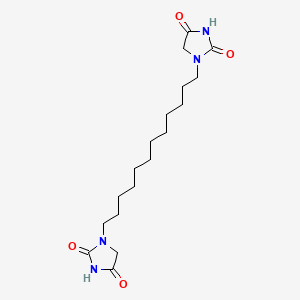
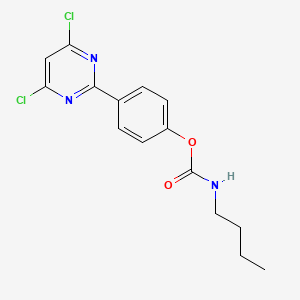
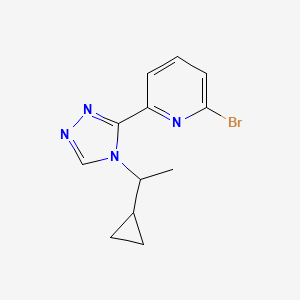

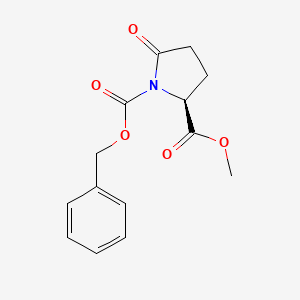
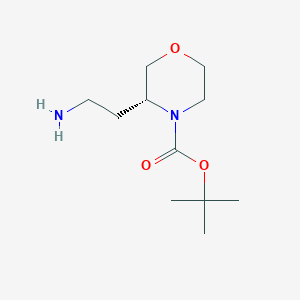
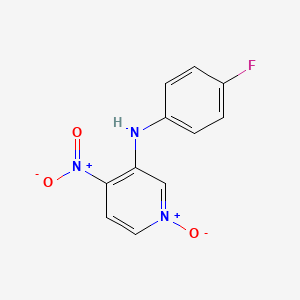
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
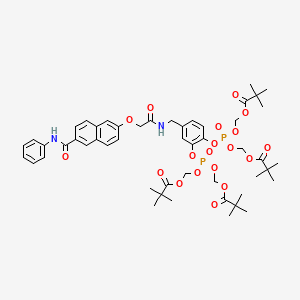
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)

